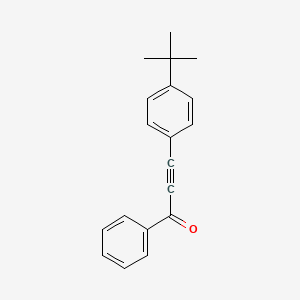
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C19H18O and a molecular weight of 262.35 g/mol . It is a yellow solid with a melting point of 89-92°C . This compound is used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one can be synthesized through several methods. One common method involves the aldol condensation of 4-tert-butylbenzaldehyde with phenylacetylene in the presence of a base catalyst such as piperidine . The reaction is typically carried out in an ionic liquid to suppress self-aldol condensation of propanal and increase selectivity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-tert-butyl-: Similar in structure but lacks the phenylprop-2-yn-1-one moiety.
para-tert-butyl acetophenone: Contains a similar tert-butylphenyl group but differs in the acetophenone structure.
Uniqueness
1-Phenyl-3-(4-tert-butylphenyl)prop-2-yn-1-one is unique due to its combination of phenyl and tert-butylphenyl groups linked by a prop-2-yn-1-one moiety. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C19H18O |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C19H18O/c1-19(2,3)17-12-9-15(10-13-17)11-14-18(20)16-7-5-4-6-8-16/h4-10,12-13H,1-3H3 |
InChI-Schlüssel |
YZKVKHSDZCOEBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


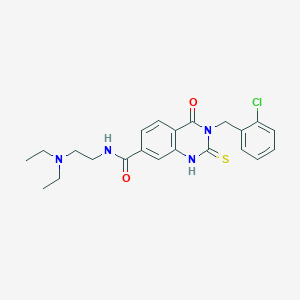
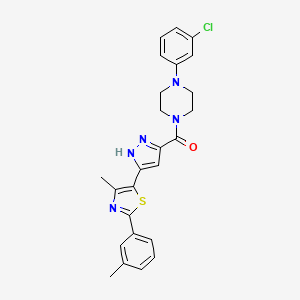

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14111706.png)
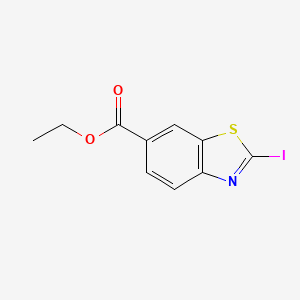
![Tribicyclo[2.2.1]hept-2-ylmethanol](/img/structure/B14111729.png)
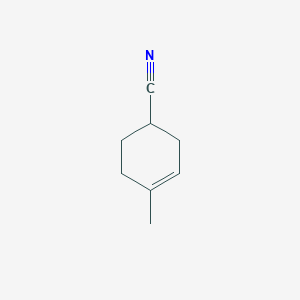
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111734.png)
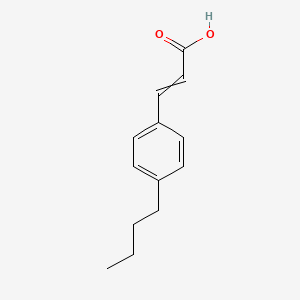
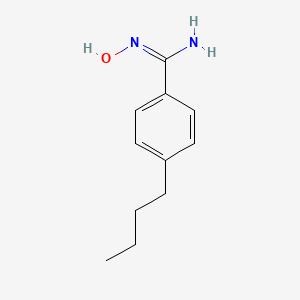
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B14111746.png)
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
![(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide](/img/structure/B14111748.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111753.png)
